N-(benzylcarbamothioyl)pyridine-3-carboxamide
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Overview
Description
N-BENZYL-N’-(3-PYRIDYLCARBONYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a benzyl group attached to a thiourea moiety, which is further connected to a pyridylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the condensation of benzylamine with 3-pyridyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of environmentally friendly solvents and catalysts can also be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-N’-(3-PYRIDYLCARBONYL)THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-BENZYL-N’-(3-PYRIDYLCARBONYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The benzyl and pyridyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-N’-(4-PYRIDYLCARBONYL)THIOUREA: Similar structure but with the pyridyl group in the 4-position.
N-BENZYL-N’-(2-PYRIDYLCARBONYL)THIOUREA: Similar structure but with the pyridyl group in the 2-position.
N-BENZYL-N’-(3-PYRIDYLCARBONYL)UREA: Similar structure but with a urea moiety instead of thiourea.
Uniqueness
N-BENZYL-N’-(3-PYRIDYLCARBONYL)THIOUREA is unique due to the specific positioning of the pyridylcarbonyl group, which influences its reactivity and binding properties. The thiourea moiety also imparts distinct chemical and biological activities compared to its urea analogs.
Properties
Molecular Formula |
C14H13N3OS |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-(benzylcarbamothioyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3OS/c18-13(12-7-4-8-15-10-12)17-14(19)16-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,16,17,18,19) |
InChI Key |
OQMMCOKGSJVXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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